The synthesis of PF-543 involves several steps that utilize commercially available reagents and methods to ensure high purity and yield. A notable synthesis method includes the use of nitrogen atmosphere during reactions to prevent unwanted oxidation, along with thin-layer chromatography for monitoring reaction progress. Key techniques employed in the synthesis include:
The specific synthetic pathway involves multiple reactions that lead to the formation of PF-543 from simpler precursors through a series of coupling and modification steps .
PF-543 exhibits a complex molecular structure characterized by several functional groups that contribute to its biological activity. The structure can be represented as follows:
The detailed molecular structure allows PF-543 to mimic sphingosine, facilitating its competitive inhibition of sphingosine kinase 1 .
PF-543 primarily acts through competitive inhibition of sphingosine kinase 1, leading to decreased production of sphingosine-1-phosphate. The key reactions include:
The compound has been shown to induce apoptosis through pathways involving caspases and Bcl-2 family proteins, highlighting its potential as an anticancer agent .
PF-543 functions by competitively inhibiting sphingosine kinase 1. The process can be summarized as follows:
Data indicate that PF-543 exhibits an IC50 value of approximately 2 nM against sphingosine kinase 1, demonstrating its potency .
The compound's high purity and stability make it suitable for various biological assays and research applications.
PF-543 has significant scientific applications primarily in cancer research due to its role as a selective inhibitor of sphingosine kinase 1. Its applications include:
PF-543 Citrate (C₃₃H₃₉NO₁₁S; MW: 657.73 g/mol) is a citrate salt formulation of the selective sphingosine kinase 1 (SPHK1) inhibitor PF-543, developed to enhance solubility for in vitro and in vivo research applications. This small-molecule inhibitor targets the sphingolipid metabolic pathway by competitively inhibiting SPHK1-mediated production of sphingosine-1-phosphate (S1P), a bioactive lipid mediator implicated in cancer, inflammation, and fibrosis [1] [3]. With a CAS number of 1415562-83-2, PF-543 Citrate serves as a critical pharmacological probe for dissecting S1P-dependent signaling mechanisms and their pathophysiological roles [6] [10].
Molecular Properties:PF-543 Citrate exhibits high lipophilicity (cLogP: 4.5) and membrane permeability, enabling efficient cellular uptake. Its structure comprises a chiral 4-(hydroxymethyl)pyrrolidin-3-yl moiety linked to a biphenyl-ether scaffold and a benzenesulfonyl group, which is essential for SPHK1 binding [4] [7]. The citrate salt formulation stabilizes the compound in aqueous solutions (solubility: 50 mg/mL in H₂O) [3] [6].
Table 1: Molecular Properties of PF-543 Citrate
| Property | Value |
|---|---|
| Molecular Formula | C₃₃H₃₉NO₁₁S |
| Molecular Weight | 657.73 g/mol |
| CAS Number | 1415562-83-2 |
| Hydrogen Bond Acceptors | 11 |
| Hydrogen Bond Donors | 4 |
| Aromatic Rings | 3 |
| Solubility (DMSO) | 200 mg/mL |
Pharmacological Activity:PF-543 Citrate demonstrates nanomolar potency against SPHK1 (IC₅₀ = 2.0 nM; Kᵢ = 3.6 nM), with >100-fold selectivity over SPHK2 (IC₅₀ > 5,000 nM) [3] [7] [10]. It competitively inhibits sphingosine binding, depleting intracellular S1P by 10-fold within 1 hour (EC₅₀ = 8.4 nM) while elevating sphingosine levels [3] [7]. In whole-blood assays, it suppresses S1P formation (IC₅₀ = 26.7 nM), confirming SPHK1 as the primary S1P source in human blood [7] [10].
Table 2: Pharmacological Profile of PF-543 Citrate
| Parameter | Value | Assay System |
|---|---|---|
| SPHK1 IC₅₀ | 2.0 nM | Recombinant enzyme assay |
| SPHK1 Kᵢ | 3.6 nM | Sphingosine-competitive binding |
| Whole Blood S1P IC₅₀ | 26.7 nM | Human whole blood |
| SPHK2 Selectivity | >100-fold | Enzyme panel |
| Cellular S1P Depletion (1h) | 90% reduction | 1483 cell line |
Cellular Effects:
Development Timeline:PF-543 was developed by Pfizer as part of a structure-activity relationship (SAR) campaign to identify non-lipid SPHK1 inhibitors. Key milestones include:
Drug Development Context:PF-543 exemplifies Class I in the Structure–Tissue Exposure/Selectivity–Activity Relationship (STAR) framework:
Table 3: Key Milestones in PF-543 Development
| Year | Milestone | Significance |
|---|---|---|
| 2012 | Benzenesulfonyl scaffold identification | Basis for non-lipid inhibitor design |
| 2013 | PF-543 characterization (Kᵢ = 3.6 nM) | Most potent SPHK1 inhibitor reported |
| 2019 | BODIPY-PF-543 synthesis | Confirmed cytosolic target engagement |
| 2023 | Therapeutic potential review (Biomed Pharmacother) | Validated anti-cancer/anti-fibrotic applications |
Research Utility:
Enzymatic Function and Localization:SPHK1 (gene ID: 8877) catalyzes sphingosine phosphorylation to generate S1P, a rate-limiting step in sphingolipid metabolism. The enzyme resides primarily in the cytosol but translocates to the plasma membrane upon phosphorylation [2] [5]. Its expression is ubiquitous, with highest levels in gallbladder, esophagus, and vascular tissues [2].
S1P Signaling Pathways:S1P acts as both an intracellular messenger and extracellular ligand:
Disease Associations:SPHK1 overexpression is oncogenic:
Table 4: Therapeutic Areas Linked to SPHK1 Dysregulation
| Disease Area | Mechanism of SPHK1/S1P Involvement | PF-543 Evidence |
|---|---|---|
| Chemoresistant cancers | S1P-induced MDR1/P-gp overexpression | Restores chemotherapy sensitivity |
| Pulmonary hypertension | S1P-dependent vascular remodeling | Reduces right ventricular hypertrophy |
| Autoimmune disorders | S1PR1-mediated lymphocyte trafficking | Suppresses T-cell recruitment |
| Hepatic fibrosis | S1P activation of TGF-β in stellate cells | Attenuates collagen deposition |
PF-543 as a Mechanistic Tool:
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 17869-27-1
CAS No.: 22108-99-2
CAS No.: 51800-34-1